N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Co-crystal Formation
Research on quinoline derivatives with amide bonds has shown potential in forming co-crystals with aromatic diols, which can be of interest in the development of new materials with specific optical or structural properties. A study by Karmakar et al. (2009) investigates co-crystals and salts of quinoline derivatives, highlighting the diverse structural orientations these compounds can achieve, potentially useful in material science for creating compounds with tailored physical characteristics (Karmakar, A., Kalita, D., & Baruah, J., 2009).
Antimalarial Activity
Quinoline derivatives are known for their antimalarial properties. A detailed quantitative structure-activity relationship (QSAR) study on a series of quinoline derivatives provides insights into the molecular characteristics contributing to antimalarial efficacy, which could be relevant for the development of new therapeutics (Werbel, L. M., Cook, P. D., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D., 1986).
Corrosion Inhibition
Quinoxaline compounds have been studied for their corrosion inhibition efficiency, providing a potential application in protecting metals from corrosion. This could be particularly useful in industrial settings where metal longevity is crucial. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines to determine their efficacy as corrosion inhibitors, offering a pathway for the application of similar compounds in corrosion prevention (Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Salem Salem Al-Deyab, 2014).
Synthesis and Pharmacological Studies
The synthesis of novel quinoline derivatives with potential biological activities has been explored, indicating the versatility of these compounds in drug development. For instance, Bhambi et al. (2010) reported on the synthesis of phthalimidoxy substituted quinoline derivatives, hinting at the potential for creating compounds with tailored pharmacological properties (Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., & Talesara, G. L., 2010).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-3-20-6-4-5-7-24(20)31-28(33)18-32-25-16-27-26(35-12-13-36-27)15-21(25)14-22(29(32)34)17-30-23-10-8-19(2)9-11-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPGXYIZIFDEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)C)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.